Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane
Description
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane is an organosilicon compound characterized by a triethylsilane group linked to an ethoxy chain terminated with a 1-phenyldecyl substituent.
Properties
CAS No. |
920753-80-6 |
|---|---|
Molecular Formula |
C24H44O2Si |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
triethyl-[2-(1-phenyldecoxy)ethoxy]silane |
InChI |
InChI=1S/C24H44O2Si/c1-5-9-10-11-12-13-17-20-24(23-18-15-14-16-19-23)25-21-22-26-27(6-2,7-3)8-4/h14-16,18-19,24H,5-13,17,20-22H2,1-4H3 |
InChI Key |
QFLVBCCHMCFHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)OCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane typically involves the reaction of triethylsilane with 2-[(1-phenyldecyl)oxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to maximize efficiency and minimize waste. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Molecular Formula | Key Structural Features | Reference |
|---|---|---|---|
| Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane | Not explicitly provided | Triethylsilane + ethoxy chain + 1-phenyldecyl group | Target |
| Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-yl)dodecan-2-yl]oxy}ethoxy)silane | C24H50O4Si | Triethylsilane + ethoxy chain + dodecyl group modified with a dioxolane ring | |
| Trimethyl(2-phenylethoxy)silane | C11H18OSi | Trimethylsilane + shorter phenylethoxy chain (no long alkyl) | |
| Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane | C12H20O2Si | Trimethylsilane + branched phenoxyethoxy chain (1-methyl group) | |
| (1-Ethyloctyl)oxysilane | C13H30OSi | Trimethylsilane + branched octyl chain (1-ethyl substituent) |
Key Observations :
- The target compound’s 1-phenyldecyl chain distinguishes it from shorter or branched analogs (e.g., ).
- Fluorinated silanes (e.g., in ) exhibit distinct electronic properties but are omitted here due to structural dissimilarity .
Physical and Chemical Properties
| Property | Target Compound | Triethyl(2-{[12-(2-methyl-dioxolanyl)dodecyl]oxy}ethoxy)silane | Trimethyl(2-phenylethoxy)silane | (1-Ethyloctyl)oxysilane |
|---|---|---|---|---|
| Molecular Weight | Likely >500 g/mol (estimated) | 446.8 g/mol | 194.35 g/mol | 230.46 g/mol |
| Hydrophobicity | High (long alkyl + phenyl) | Moderate (polar dioxolane ring) | Moderate (shorter chain) | High (branched octyl) |
| Reactivity | Low (saturated alkyl chain) | Moderate (dioxolane may undergo acid hydrolysis) | Low | Low |
| Thermal Stability | High (extended alkyl) | Moderate (dioxolane may decompose at high temps) | Moderate | High |
Key Observations :
- The target compound’s long alkyl chain likely enhances thermal stability and hydrophobicity compared to shorter-chain analogs .
Yield Considerations :
- Bulkier substituents (e.g., 1-phenyldecyl) may reduce reaction efficiency compared to shorter chains .
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